
3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves coupling the indole and pyrazole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, modulating biological activities such as enzyme inhibition and receptor activation . The pyrazole ring can interact with enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-3-yl)-N-isobutyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the indole ring.
3-(1H-Indol-2-yl)-N-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a different substituent on the pyrazole ring.
Uniqueness
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of indole and pyrazole moieties, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
827318-54-7 |
|---|---|
Fórmula molecular |
C16H18N4O |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
5-(1H-indol-2-yl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)8-17-16(21)12-9-18-20-15(12)14-7-11-5-3-4-6-13(11)19-14/h3-7,9-10,19H,8H2,1-2H3,(H,17,21)(H,18,20) |
Clave InChI |
BZSQVVOYWXYVCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



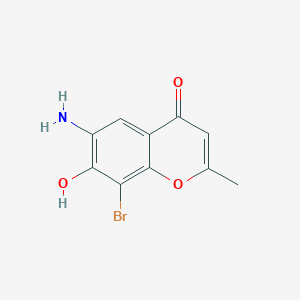
![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)

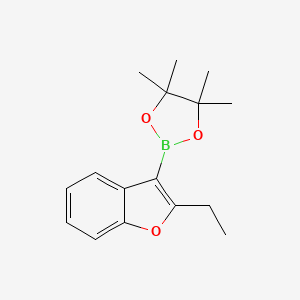
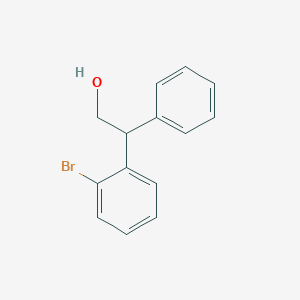
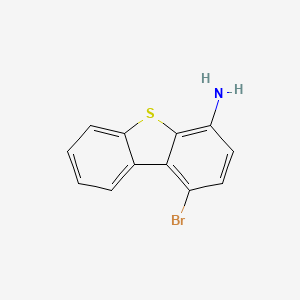
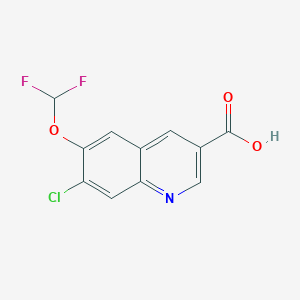
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)




